molecular formula C19H27NO2 B287771 1-[4-(2-Phenylmethoxyethoxy)pent-2-ynyl]piperidine

1-[4-(2-Phenylmethoxyethoxy)pent-2-ynyl]piperidine

Numéro de catalogue B287771
Poids moléculaire: 301.4 g/mol
Clé InChI: VBBJXPHTOKZIFV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[4-(2-Phenylmethoxyethoxy)pent-2-ynyl]piperidine, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B cell receptor (BCR) signaling, which plays a crucial role in the development and progression of B cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B cell malignancies.

Mécanisme D'action

1-[4-(2-Phenylmethoxyethoxy)pent-2-ynyl]piperidine works by selectively inhibiting BTK, which is a key enzyme involved in BCR signaling. BCR signaling plays a critical role in the survival and proliferation of B cells, including malignant B cells. By inhibiting BTK, this compound blocks BCR signaling and induces apoptosis in B cells, leading to the death of malignant B cells.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile in preclinical studies, with good oral bioavailability and a long half-life. This compound has also been shown to penetrate the blood-brain barrier, which may be beneficial for the treatment of B cell malignancies that involve the central nervous system.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 1-[4-(2-Phenylmethoxyethoxy)pent-2-ynyl]piperidine is its specificity for BTK, which reduces the risk of off-target effects. This compound has also been shown to be well-tolerated in preclinical studies, with no significant toxicity observed. However, one limitation of this compound is that it may not be effective in all B cell malignancies, as some tumors may have alternative signaling pathways that bypass BTK.

Orientations Futures

There are several potential future directions for the development of 1-[4-(2-Phenylmethoxyethoxy)pent-2-ynyl]piperidine. One area of interest is the combination of this compound with other anti-cancer agents, such as immune checkpoint inhibitors or CAR-T cell therapy. Another potential direction is the development of this compound for the treatment of autoimmune diseases, as BTK is also involved in the activation of immune cells. Finally, the optimization of this compound dosing and scheduling may improve its efficacy and reduce the risk of toxicity in clinical trials.

Méthodes De Synthèse

The synthesis of 1-[4-(2-Phenylmethoxyethoxy)pent-2-ynyl]piperidine involves multiple steps, starting with the reaction of 2-phenylmethoxyethanol with 1-bromo-3-chloropropane to form 4-(2-phenylmethoxyethoxy)butyl bromide. This intermediate is then reacted with 1-piperidin-4-ylpent-2-yne to form the final product, this compound. The synthesis process has been optimized to produce high yields of pure this compound.

Applications De Recherche Scientifique

1-[4-(2-Phenylmethoxyethoxy)pent-2-ynyl]piperidine has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In these studies, this compound has shown potent anti-tumor activity and has been well-tolerated. This compound has also been shown to synergize with other anti-cancer agents, such as venetoclax and rituximab, in preclinical models.

Propriétés

Formule moléculaire

C19H27NO2

Poids moléculaire

301.4 g/mol

Nom IUPAC

1-[4-(2-phenylmethoxyethoxy)pent-2-ynyl]piperidine

InChI

InChI=1S/C19H27NO2/c1-18(9-8-14-20-12-6-3-7-13-20)22-16-15-21-17-19-10-4-2-5-11-19/h2,4-5,10-11,18H,3,6-7,12-17H2,1H3

Clé InChI

VBBJXPHTOKZIFV-UHFFFAOYSA-N

SMILES

CC(C#CCN1CCCCC1)OCCOCC2=CC=CC=C2

SMILES canonique

CC(C#CCN1CCCCC1)OCCOCC2=CC=CC=C2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.